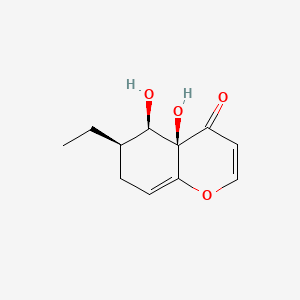

(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one

描述

Agistatin D 是一种吡喃乙缩醛化合物,最初是从镰刀菌属中分离出来的。 它以其抑制胆固醇生物合成的能力而闻名,使其成为研究代谢途径和潜在治疗应用的重要化合物 .

准备方法

合成路线和反应条件: Agistatin D 通常通过发酵过程从镰刀菌属中获得。该化合物使用各种色谱技术进行提取和纯化。 Agistatin D 的具体合成路线和反应条件在文献中没有得到广泛的记录,但它涉及微生物发酵,然后进行分离和纯化步骤 .

工业生产方法: Agistatin D 的工业生产涉及在受控条件下对镰刀菌属进行大规模发酵。然后对发酵液进行提取和纯化工艺,以分离纯形式的 Agistatin D。 工业生产的确切参数和条件是专有的,并且可能因制造商而异 .

化学反应分析

反应类型: Agistatin D 经历了各种化学反应,包括:

氧化: Agistatin D 可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变 Agistatin D 中的官能团,从而可能改变其生物学特性。

常见试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 各种卤化剂和亲核试剂用于取代反应

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 氧化和还原反应通常产生官能团发生改变的衍生物,而取代反应则产生具有新官能团的类似物 .

科学研究应用

Agistatin D 具有广泛的科学研究应用,包括:

化学: 用作研究吡喃乙缩醛化学及其反应性的模型化合物。

生物学: 研究它在抑制胆固醇生物合成中的作用及其对细胞代谢的潜在影响。

医学: 探索它作为与胆固醇代谢相关的疾病(如高胆固醇血症)的潜在治疗剂。

工业: 用于开发降胆固醇药物,并在代谢研究中用作生化工具 .

作用机制

Agistatin D 通过抑制胆固醇的生物合成发挥其作用。它靶向胆固醇生物合成途径中涉及的特定酶,从而降低细胞中胆固醇的总体产量。 这种抑制作用所涉及的确切分子靶点和途径仍在研究中,但据信它会干扰代谢途径中的关键酶 .

相似化合物的比较

Agistatin D 在吡喃乙缩醛化合物中是独一无二的,因为它对胆固醇生物合成的特异性抑制作用。类似的化合物包括:

Agistatin A: 另一种具有类似抑制作用但结构特征不同的吡喃乙缩醛化合物。

洛伐他汀: 一种众所周知的降胆固醇剂,它也抑制胆固醇生物合成,但通过不同的机制。

辛伐他汀: 与洛伐他汀类似,它抑制胆固醇生物合成,并用于治疗 .

Agistatin D 因其微生物来源和有助于其独特生物活性的特定结构特征而脱颖而出。

生物活性

(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings.

- IUPAC Name : (4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one

- CAS Number : 144096-47-9

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups in their structure which can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that such compounds could effectively inhibit lipid peroxidation in vitro.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Properties

Inflammation plays a critical role in numerous chronic diseases. Studies have reported that benzopyran derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. The compound increased the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli. The compound demonstrated a dose-dependent response in inhibiting bacterial growth .

Research Findings Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | In vitro assays on human cell lines | Reduced oxidative stress markers; increased SOD and catalase levels |

| Antimicrobial | MIC testing against bacterial strains | Effective against S. aureus (MIC = 50 µg/mL) and E. coli (MIC = 75 µg/mL) |

| Anti-inflammatory | Cytokine assays | Inhibition of COX and LOX pathways |

属性

IUPAC Name |

(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJNTFPIOCKSTA-AVPPRXQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144096-47-9 | |

| Record name | Agistatin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。